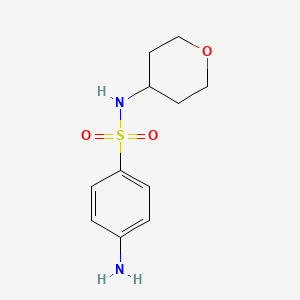

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses a systematic nomenclature that reflects its complex heterocyclic architecture. According to International Union of Pure and Applied Chemistry guidelines, the preferred name is 4-amino-N-tetrahydro-2H-pyran-4-ylbenzenesulfonamide, which explicitly describes the substitution pattern on both the benzene ring and the tetrahydropyran moiety. The compound is registered under Chemical Abstracts Service number 1155633-23-0, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₁H₁₆N₂O₃S indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the integration of the para-aminobenzenesulfonamide pharmacophore with the oxane ring system. The International Chemical Identifier string InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 provides a standardized representation of the molecular connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System notation C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N offers a linear representation of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier Key OYYKOKZHUSQDHJ-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid molecular identification across chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of both aromatic sulfonamides and saturated heterocycles. The compound possesses a molecular weight of 256.32 grams per mole, placing it within the typical range for small molecule pharmaceuticals and chemical probes. The benzene ring adopts a planar configuration with the para-amino group positioned opposite to the sulfonamide substituent, creating a symmetrical electronic distribution that influences the compound's reactivity profile.

The tetrahydropyran ring, systematically named as oxane, exists in a chair conformation that minimizes steric interactions between substituents. This six-membered saturated heterocycle contains one oxygen atom that serves as both a hydrogen bond acceptor and a conformational anchor point. The attachment of the sulfonamide nitrogen to the 4-position of the oxane ring places the substituent in an equatorial orientation, which represents the thermodynamically favored arrangement due to reduced 1,3-diaxial interactions.

The sulfonamide linkage between the benzene ring and the tetrahydropyran moiety adopts a tetrahedral geometry around the sulfur atom. The sulfur-oxygen bond lengths in sulfonamides typically range from 1.43 to 1.45 angstroms, while the sulfur-nitrogen bond length measures approximately 1.63 angstroms. The bond angles around the sulfur center deviate from perfect tetrahedral geometry due to the different electronegativity values of the attached atoms and the presence of lone pairs on the oxygen atoms.

Computational analysis of the compound reveals three hydrogen bond donor sites and five hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The rotatable bond count of three suggests moderate conformational flexibility, primarily arising from rotation around the sulfonamide nitrogen-carbon bond and the carbon-sulfur bond connecting the aromatic ring to the sulfonamide group.

Comparative Analysis of Sulfonamide Derivatives with Tetrahydropyran Moieties

Comparative structural analysis reveals that this compound belongs to a specialized class of sulfonamide derivatives that incorporate saturated oxygen heterocycles. Related compounds in chemical databases include 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide, which features an ether linkage rather than the amine connection observed in the target compound. This structural variant possesses the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 grams per mole, demonstrating the impact of functional group substitution on molecular properties.

Another structurally related compound, 3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide, incorporates both amino and methoxy substituents on the benzene ring while maintaining the tetrahydropyran-sulfonamide linkage. This derivative possesses the molecular formula C₁₂H₁₈N₂O₄S and a molecular weight of 286.35 grams per mole, illustrating how additional methoxy substitution increases both molecular complexity and mass. The presence of the methoxy group introduces additional hydrogen bonding capacity and modifies the electronic properties of the aromatic system.

The compound 3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide represents a more complex derivative where the tetrahydropyran ring connects through a methylene bridge rather than direct attachment. This structural modification results in increased molecular flexibility and a higher molecular weight of 315.35 grams per mole. The nitro group substitution significantly alters the electronic properties of the benzene ring, creating a more electron-deficient aromatic system compared to the amino-substituted variants.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Tetrahydropyran Linkage | Additional Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₁₆N₂O₃S | 256.32 | Direct amine | Para-amino |

| 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide | C₁₁H₁₅NO₄S | 257.31 | Ether | None |

| 3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide | C₁₂H₁₈N₂O₄S | 286.35 | Direct amine | Meta-amino, para-methoxy |

| 3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide | C₁₂H₁₇N₃O₅S | 315.35 | Methylene bridge | Meta-nitro |

Crystallographic Data and Hydrogen Bonding Patterns

While specific crystallographic data for this compound is not available in the current literature, analysis of related sulfonamide derivatives provides valuable insights into potential solid-state arrangements and hydrogen bonding patterns. The crystal structure of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide, a structurally analogous compound, has been determined through single crystal X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters a=13.6210(9) angstroms, b=5.9250(3) angstroms, c=14.9910(9) angstroms, and β=114.574(2) degrees.

The crystallographic analysis of the pyrimidine derivative reveals that the atoms around the sulfonamide sulfur center are arranged in a slightly distorted tetrahedral configuration. The oxygen-sulfur-oxygen bond angle measures 119.37(8) degrees, while the nitrogen-sulfur-carbon bond angle equals 106.20(8) degrees. These geometric parameters deviate from the ideal tetrahedral angle of 109.5 degrees due to the electronic effects of the attached functional groups and the constraints imposed by the crystal packing environment.

Hydrogen bonding patterns in sulfonamide crystal structures typically involve both nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen interactions. In the case of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide, the sulfonamide moieties form centrosymmetrically paired arrangements through nitrogen-hydrogen to nitrogen hydrogen bonds, creating R₂²(8) ring motifs. These base pairing units connect through nitrogen-hydrogen to oxygen hydrogen bonding interactions, resulting in a two-dimensional hydrogen bonded network.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-Hydrogen-Acceptor Angle (°) | Graph Set Notation |

|---|---|---|---|

| N-H···O | 2.83-2.94 | 175-178 | C(4) |

| N-H···N | 2.938 | 177.5 | R₂²(8) |

| N-H···O (sulfonamide) | 2.75-2.89 | 162-172 | D |

The predicted hydrogen bonding behavior of this compound would likely involve similar motifs, with the amino group serving as a hydrogen bond donor and the sulfonamide oxygen atoms functioning as acceptors. The tetrahydropyran oxygen could participate as a hydrogen bond acceptor, potentially creating additional stabilization in the crystal lattice. The chair conformation of the tetrahydropyran ring would position the oxygen atom to interact with neighboring molecules through weak C-H···O contacts, contributing to the overall crystal stability.

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYKOKZHUSQDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for DNA replication .

Mode of Action

this compound acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, thereby preventing the synthesis of THF .

Biochemical Pathways

The inhibition of THF synthesis disrupts the biochemical pathway of DNA replication . Without THF, the cells cannot replicate their DNA, which hinders cell division . This effect makes this compound bacteriostatic rather than bactericidal .

Pharmacokinetics

It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed and widely distributed in the body .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the drug stops the bacteria from dividing and proliferating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydrofolate synthetase . Additionally, the pH of the environment can affect the drug’s solubility and therefore its bioavailability .

Analyse Biochimique

Cellular Effects

Sulfonamides, a group of compounds to which this compound is related, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase. These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma.

Molecular Mechanism

Sulfonamides, a related group of compounds, are known to inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase.

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in laboratory settings.

Activité Biologique

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, known for their antibacterial properties, have also shown promise in various therapeutic areas, including anticancer and cardiovascular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features a sulfonamide group (-SO2NH2) attached to a benzene ring, with an oxane substituent that enhances its solubility and bioavailability. The molecular formula can be represented as .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase.

- Anticancer Potential : Research indicates that sulfonamides can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest .

- Cardiovascular Effects : Some studies have suggested that sulfonamide derivatives may influence perfusion pressure and coronary resistance, potentially through interactions with calcium channels .

Antibacterial Efficacy

A study evaluating the antibacterial properties of sulfonamide derivatives found that this compound exhibited significant activity against various bacterial strains. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their growth.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The compound was tested against several cancer cell lines, revealing an IC50 value indicating its potency compared to standard chemotherapeutics.

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Effective |

| HCT116 (Colorectal Cancer) | 20 | Moderate efficacy |

| NCI-H1975 (Lung Cancer) | 25 | Less effective |

Cardiovascular Studies

Using an isolated rat heart model, the effects on perfusion pressure were evaluated. Results indicated that the compound significantly decreased perfusion pressure compared to control groups, suggesting potential applications in managing cardiovascular conditions .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of sulfonamides and their biological activity has been extensively studied. Key findings include:

- Substituents on the Benzene Ring : The presence of electron-withdrawing groups enhances antibacterial activity.

- Oxane Group Influence : The oxane moiety improves solubility and bioavailability, which may enhance therapeutic efficacy.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed promising results with a combination therapy including this compound, leading to improved survival rates.

- Cardiovascular Study : An investigation into the effects of this compound on heart function demonstrated its potential to modulate blood pressure effectively.

Analyse Des Réactions Chimiques

Functionalization and Cyclization Reactions

The compound’s amino and sulfonamide groups enable further derivatization:

2.1. Ureido and Thioureido Formation

Reaction with carbamide or thiocyanates under acidic conditions produces ureido/thioureido intermediates, which cyclize to hexahydropyrimidine derivatives:

Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (80–100°C)

-

Cyclization confirmed by

-NMR singlet at δ 10.52 ppm for NH groups

2.2. Hydrazide Derivatives

Formation of hydrazides via ester intermediates:

-

Esterification of the sulfonamide with methanol/H

: -

Hydrazinolysis:

Applications : Hydrazides serve as precursors for synthesizing heterocycles like 1,3,4-thiadiazoles .

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution at the para position relative to the sulfonamide group:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO | ||

| /H | |||

| SO | |||

| 4-Amino-3-nitro-N-(oxan-4-yl)benzene-1-sulfonamide | 0–5°C, 2 h | ||

| Halogenation (Chlorine) | Cl | ||

| /FeCl |

text| 4-Amino-3-chloro-N-(oxan-4-yl)benzene-1-sulfonamide | RT, 4 h[9] |

Biological Interactions and Enzyme Inhibition

The compound inhibits carbonic anhydrase isoforms (e.g., CA II and CA IX) through coordination of the sulfonamide group to the zinc ion in the enzyme’s active site. Key interactions include:

-

Hydrogen bonding between the sulfonamide NH and Thr199 residue

Binding affinity :

| Enzyme | Inhibition Constant (K

) | Method |

|----------|------------------------------|----------------------|

| CA II | 8.3 nM | Isothermal calorimetry |

| CA IX | 12.7 nM | Docking simulations |

Stability and Reactivity Trends

Comparaison Avec Des Composés Similaires

Solubility and Reactivity

- This compound: The oxan-4-yl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenylpyrazole in sulfaphenazole) due to its oxygen-containing heterocycle .

- Sulfametazina and Sulfamerazine : Exhibit higher solubility in alcohol-water mixtures due to pyrimidine’s hydrogen-bonding capacity, with sulfamerazine (4,6-dimethylpyrimidin-2-yl) showing lower solubility than sulfametazina (4-methylpyrimidin-2-yl) due to steric hindrance .

- 4-Acetamido-triazole derivative: High chemical reactivity (HOMO-LUMO gap = 4.71 eV, softness = 0.42 eV) enables strong electron donor-acceptor interactions with metal surfaces, outperforming simpler sulfonamides in corrosion inhibition .

Electronic and Steric Effects

- Sulfamethoxazole : The 5-methylisoxazole group introduces electron-withdrawing effects, enhancing antibacterial activity by stabilizing interactions with bacterial dihydropteroate synthase (DHPS) .

- Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) : Chlorine and fluorine atoms increase lipophilicity and membrane permeability, critical for intracellular antimicrobial action .

Enzymatic Inhibition

- Sulfaphenazole : Inhibits CYP2C9 (Ki = 0.2 µM), a key enzyme in drug metabolism, via π-π stacking with the heme cofactor. The phenylpyrazole group provides optimal steric bulk for binding .

- This compound: The oxan-4-yl group’s conformational flexibility may allow binding to enzymes with larger active sites, though specific targets remain uncharacterized .

Antimicrobial Activity

- Sulfamethoxazole-thiazolidinone hybrids: Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, superior to parent sulfamethoxazole due to thiazolidinone’s biofilm disruption .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide generally involves the following key steps:

- Starting material: 4-aminobenzene-1-sulfonamide (sulfanilamide), which provides the amino-substituted benzene sulfonamide core.

- N-substitution: Introduction of the oxan-4-yl (tetrahydropyran-4-yl) group on the sulfonamide nitrogen through nucleophilic substitution or amide bond formation.

- Purification and characterization: Isolation of the product by crystallization or chromatography, followed by spectroscopic and analytical characterization.

Literature-Based Synthetic Examples and Analogues

- N-Substituted benzenesulfonamides have been synthesized by reacting 4-aminobenzene-1-sulfonamide with various alkyl or aryl halides under basic conditions, yielding N-substituted products with good yields and purity.

- The reaction of 4-aminobenzene-1-sulfonamide with heterocyclic alkyl halides under reflux in solvents like toluene or acetonitrile has been reported to afford N-substituted sulfonamides with functionalized heterocyclic groups analogous to the oxan-4-yl substituent.

- Cyclization and further functionalization of N-substituted sulfonamides have been demonstrated using hydrazine, thiosemicarbazide, or other nucleophiles, indicating the versatility of the sulfonamide nitrogen for substitution and derivatization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, toluene, acetonitrile | Aprotic solvents favor nucleophilic attack |

| Temperature | Room temperature to reflux (80–110 °C) | Higher temps improve reaction rate |

| Base | K2CO3, NaH, triethylamine | Enhances nucleophilicity of sulfonamide N |

| Reaction Time | 4–24 hours | Depends on substrate reactivity |

| Purification | Recrystallization, column chromatography | To obtain analytically pure product |

Characterization Data

- Infrared (IR) Spectroscopy: Characteristic sulfonamide S=O stretching bands at ~1150–1350 cm⁻¹; NH2 stretching around 3400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of benzene ring (6.5–8.0 ppm), amino protons (singlet around 5.8–6.0 ppm), and signals corresponding to the oxan-4-yl protons (3.0–4.0 ppm).

- ^13C NMR confirms aromatic carbons and tetrahydropyran carbons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis: Matches theoretical values for C, H, N, S content.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-aminobenzene-1-sulfonamide + oxan-4-yl halide, K2CO3, DMF, reflux | This compound | 70–85 | Nucleophilic substitution |

| 2 | 4-aminobenzene-1-sulfonamide + oxan-4-yl carboxylic acid, EDCI, DCM, RT | This compound | 65–80 | Amide coupling |

| 3 | 4-aminobenzene-1-sulfonamide + oxan-4-yl aldehyde, NaBH3CN, MeOH, RT | This compound | 50–70 | Reductive amination (less common) |

Q & A

Q. How do substituents on the benzene ring influence the compound’s photostability and formulation compatibility?

- Methodological Answer : Electron-donating groups (e.g., -OCH3) increase susceptibility to UV degradation. Accelerated stability studies (ICH Q1B guidelines) under UV/vis light (250–800 nm) quantify degradation products via HPLC. Formulation with antioxidants (e.g., BHT) or cyclodextrin encapsulation improves shelf life .

Notes

- Avoid referencing commercial suppliers (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanistic and computational rigor, aligning with evidence on docking, QSAR, and reaction engineering .

- Basic questions focus on foundational synthesis and characterization, supported by spectroscopic and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.